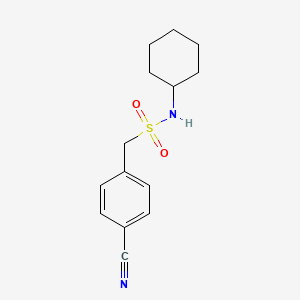

1-(4-cyanophenyl)-N-cyclohexylmethanesulfonamide

CAS No.: 1036520-78-1

Cat. No.: VC8040726

Molecular Formula: C14H18N2O2S

Molecular Weight: 278.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1036520-78-1 |

|---|---|

| Molecular Formula | C14H18N2O2S |

| Molecular Weight | 278.37 g/mol |

| IUPAC Name | 1-(4-cyanophenyl)-N-cyclohexylmethanesulfonamide |

| Standard InChI | InChI=1S/C14H18N2O2S/c15-10-12-6-8-13(9-7-12)11-19(17,18)16-14-4-2-1-3-5-14/h6-9,14,16H,1-5,11H2 |

| Standard InChI Key | XBSGBOGOGNQWJB-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)NS(=O)(=O)CC2=CC=C(C=C2)C#N |

| Canonical SMILES | C1CCC(CC1)NS(=O)(=O)CC2=CC=C(C=C2)C#N |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-(2-cyanophenyl)-N-cyclohexylmethanesulfonamide, reflects its three core components:

-

Sulfonamide group (), a common pharmacophore in drug design.

-

Cyclohexyl substituent, contributing to lipophilicity and conformational rigidity.

-

2-Cyanophenyl ring, introducing electron-withdrawing properties and potential for π-π interactions.

The molecular formula is , with a canonical SMILES representation of C1CCC(CC1)NS(=O)(=O)CC2=CC=CC=C2C#N.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 278.37 g/mol | |

| Purity | 95% (AK Scientific) | |

| Solubility | Not reported | |

| Stability | Stable under standard conditions |

Synthesis and Manufacturing

Synthetic Pathways

While explicit synthetic routes are proprietary, VulcanChem suggests a multi-step process involving:

-

Sulfonylation: Reaction of methanesulfonyl chloride with a cyclohexylamine derivative.

-

Cyanophenyl Integration: Coupling via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.

Key challenges include optimizing yield while minimizing byproducts from the cyanophenyl group’s reactivity.

| Parameter | AK Scientific | Combi-Blocks |

|---|---|---|

| Skin Irritation | H315 | Not classified |

| Eye Irritation | H319 | Not classified |

| Respiratory Irritation | H335 | Not classified |

Applications in Research

Medicinal Chemistry

The sulfonamide group is pivotal in enzyme inhibition (e.g., carbonic anhydrase), though direct studies on this compound are lacking. Its structure aligns with small-molecule inhibitors targeting protein-protein interactions, as seen in patent WO2017214367A1 for menin-MLL inhibitors .

Material Science

The cyanophenyl moiety’s electron-deficient nature could stabilize charge-transfer complexes in organic semiconductors.

Analytical Characterization

Spectroscopic Methods

-

NMR: and spectra validate substituent positions.

-

Mass Spectrometry: ESI-MS confirms molecular weight via [M+H] peak at m/z 279.37.

Toxicological and Environmental Considerations

Acute Toxicity

AK Scientific reports symptoms including skin redness, ocular inflammation, and respiratory tract irritation . No carcinogenicity or mutagenicity data exist .

Ecotoxicity

Ecological impacts are unstudied, though sulfonamides generally pose biodegradability challenges .

Future Research Directions

-

Biological Screening: Assess kinase or protease inhibition potential.

-

Process Optimization: Improve synthetic efficiency and scalability.

-

Environmental Impact Studies: Evaluate biodegradation and bioaccumulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume